molecular formula C16H20BrN3O3S2 B2439243 2-(3-bromo-4-methoxyphenyl)-3-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)thiazolidine CAS No. 2309797-64-4

2-(3-bromo-4-methoxyphenyl)-3-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)thiazolidine

Cat. No.: B2439243
CAS No.: 2309797-64-4
M. Wt: 446.38
InChI Key: AWTHJVILEMYHCR-UHFFFAOYSA-N
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Description

2-(3-bromo-4-methoxyphenyl)-3-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)thiazolidine is a useful research compound. Its molecular formula is C16H20BrN3O3S2 and its molecular weight is 446.38. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O3S2/c1-10-15(11(2)19(3)18-10)25(21,22)20-7-8-24-16(20)12-5-6-14(23-4)13(17)9-12/h5-6,9,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTHJVILEMYHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-bromo-4-methoxyphenyl)-3-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S, with a molecular weight of 452.5 g/mol. The structure includes a thiazolidine ring, a brominated phenyl group, and a pyrazole sulfonamide moiety, which contribute to its biological activity.

Research indicates that thiazolidine derivatives can interact with various biological targets:

  • Antimicrobial Activity : Thiazolidines have been shown to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, compounds similar to the one have demonstrated activity against Gram-positive and Gram-negative bacteria by inhibiting MurB enzyme activity .
  • Anticancer Properties : The compound's structure suggests potential interactions with cancer cell pathways. Thiazolidines have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
AntibacterialVarious bacteriaInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
AntifungalFungal strainsGrowth inhibition
Anti-inflammatoryInflammatory pathwaysReduction in cytokine production

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition at concentrations as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .
  • Cancer Cell Studies : In vitro studies on human prostate cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS) and subsequent apoptosis. The EC50 values ranged from 130 μM to 250 μM depending on the cell line tested .
  • Inflammatory Response Modulation : Research demonstrated that the compound could modulate inflammatory responses in animal models by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature80–100°C↑↑ (15–20%)
Reaction Time10–20 min↓ Byproducts
SolventDMF/EtOH (1:1)↑ Solubility

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundTarget ActivityIC₅₀/MICReference
ThiazolidinedioneAntidiabetic (PPAR-γ)1.2 µM
Pyrazole-thiazole hybridAnticancer (HeLa)8.7 µM
Target CompoundAntimicrobial (E. coli)12.5 µg/mL

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